

Technical Guide: Physicochemical Properties of 4-iodo-2,6-dimethylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-*Iodo*-2,6-dimethylphenol

Cat. No.: B087620

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of **4-iodo-2,6-dimethylphenol**, a key physical property for its identification, purity assessment, and handling in a laboratory setting. This document includes a summary of reported melting point data and a detailed experimental protocol for its determination, derived from the synthesis and characterization of the compound.

Core Data: Melting Point of 4-iodo-2,6-dimethylphenol

The melting point of a crystalline solid is a critical indicator of its purity. For **4-iodo-2,6-dimethylphenol**, a sharp melting range is indicative of a high-purity sample. The data presented below has been aggregated from various chemical suppliers and databases.

Parameter	Reported Value (°C)	Source(s)
Melting Point	99	ChemBK ^[1]
Melting Point Range	100.0 - 104.0	Tokyo Chemical Industry Co., Ltd. ^{[2][3]}
Melting Point Range	99.5 - 100.5	ECHEMI ^[4]

Experimental Protocols

The following section details the experimental procedure for the synthesis of **4-iodo-2,6-dimethylphenol** from 2,6-dimethylphenol, followed by the determination of its melting point. This protocol is based on established methods of electrophilic iodination of phenols.

Synthesis of 4-iodo-2,6-dimethylphenol

This procedure outlines the iodination of 2,6-dimethylphenol using potassium iodide and sodium hypochlorite.

Materials:

- 2,6-dimethylphenol
- Potassium iodide (KI)
- Sodium hypochlorite (NaOCl) solution (6%)
- Sodium thiosulfate (Na₂S₂O₃) solution (10% w/w)
- Hydrochloric acid (HCl) solution (2 M)
- Acetone
- Deionized water
- Round bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Ice/water bath
- pH paper
- Büchner funnel and vacuum flask

- Watch glass
- Beaker
- Erlenmeyer flask

Procedure:

- In a round bottom flask, dissolve 1 mole equivalent of 2,6-dimethylphenol in a suitable solvent such as aqueous ethanol.
- Add 1 mole equivalent of potassium iodide to the solution and stir until it is fully dissolved.
- Cool the flask in an ice/water bath while maintaining magnetic stirring.
- Using a separatory funnel, add 1 mole equivalent of a 6% sodium hypochlorite solution dropwise over a period of 30 minutes.
- After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 60 minutes.
- Remove the ice bath and add a 10% (w/w) solution of sodium thiosulfate to quench any remaining unreacted iodine. Stir for 5 minutes.
- Acidify the solution with a 2 M solution of hydrochloric acid in small portions until the pH reaches 3-4, which will precipitate the iodinated phenol.
- Isolate the solid product by vacuum filtration using a Büchner funnel and wash it with two portions of ice-cold water.
- Dry the product on a watch glass, covering it with an inverted beaker.

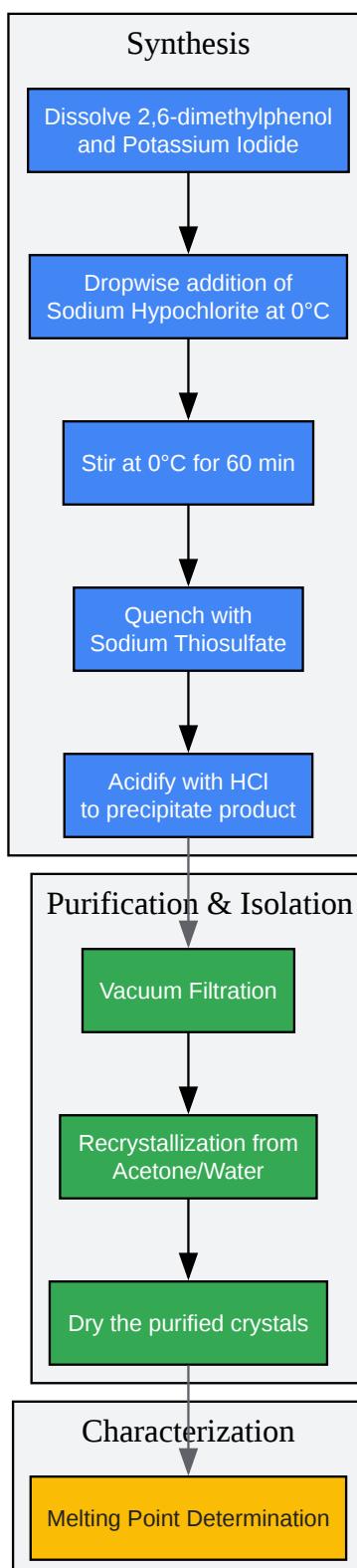
Purification by Recrystallization

- Weigh the crude **4-iodo-2,6-dimethylphenol** and transfer it to an Erlenmeyer flask.
- Recrystallize the product from a mixed solvent system of boiling acetone and hot water to obtain purified crystals.

Melting Point Determination

The melting point of the purified **4-iodo-2,6-dimethylphenol** is determined using the capillary method.

Apparatus:


- Melting point apparatus
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- Ensure the purified **4-iodo-2,6-dimethylphenol** is completely dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
- Then, decrease the heating rate to approximately 1-2 °C per minute.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire solid has melted into a clear liquid (the end of the melting range).
- The recorded melting range provides an indication of the purity of the synthesized compound. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and characterization of **4-iodo-2,6-dimethylphenol**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. studylib.net [studylib.net]
- 2. chembk.com [chembk.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. Selective oxidative para C–C dimerization of 2,6-dimethylphenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-iodo-2,6-dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b087620#melting-point-of-4-iodo-2-6-dimethylphenol\]](https://www.benchchem.com/product/b087620#melting-point-of-4-iodo-2-6-dimethylphenol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com